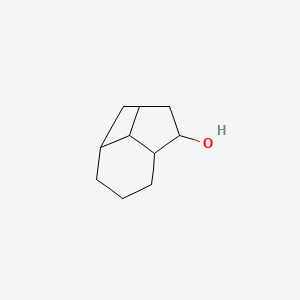
Octahydro-1H-2,4-methanoinden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-2,4-methanoinden-1-ol is a bicyclic organic compound with the molecular formula C10H16O It is characterized by its unique structure, which includes a fused ring system and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-2,4-methanoinden-1-ol typically involves the hydrogenation of 1H-2,4-methanoinden-1-one. This process can be carried out using a palladium catalyst under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The alcohol group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the alcohol to a chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
Octahydro-1H-2,4-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol functional group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparación Con Compuestos Similares
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the alcohol functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with a different arrangement of carbon atoms.
Tetrahydrodicyclopentadiene: A related compound with a similar fused ring system.
Uniqueness: Octahydro-1H-2,4-methanoinden-1-ol is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group.
Propiedades
Número CAS |
50529-94-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
tricyclo[5.2.1.03,8]decan-2-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-11H,1-5H2 |
Clave InChI |
VTSPOXHBHORDQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC2C(C1)C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


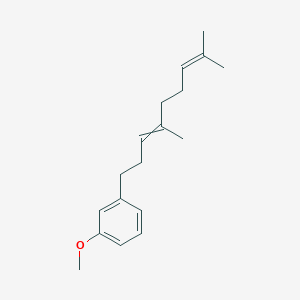
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
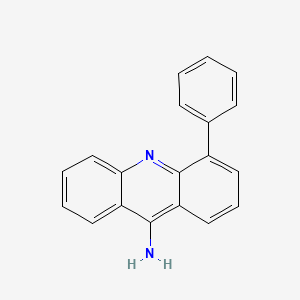
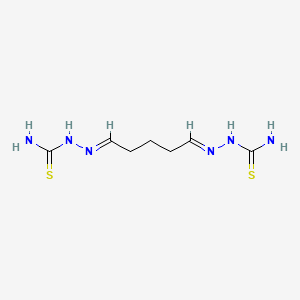
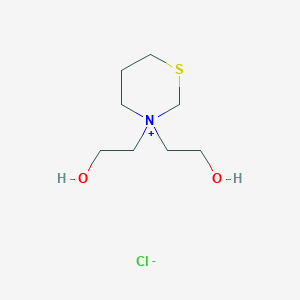

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
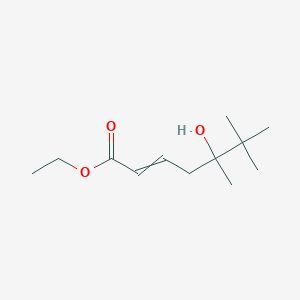
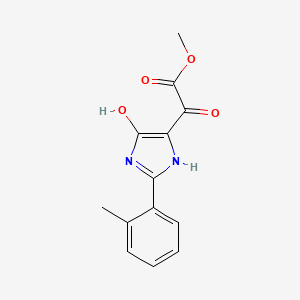
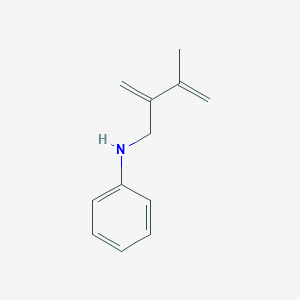
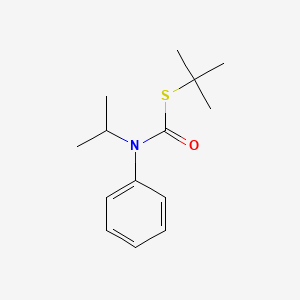

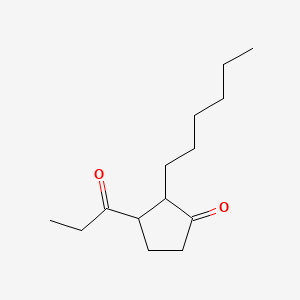
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
